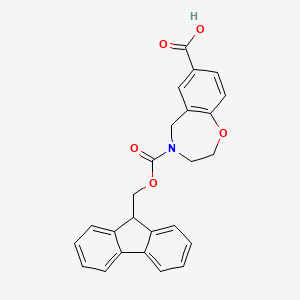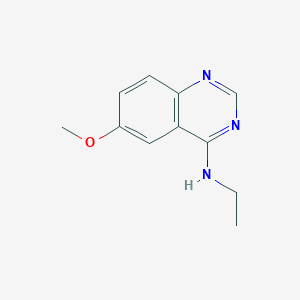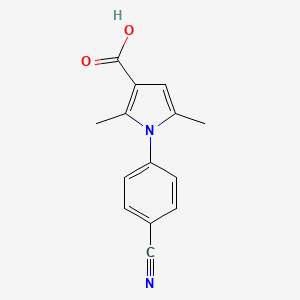
1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrrole derivative, which is a class of compounds containing a five-membered aromatic ring with two nitrogen atoms. The presence of the carboxylic acid group (-COOH) and the cyanophenyl group (a phenyl ring with a -CN group) suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrrole ring, the carboxylic acid group, and the cyanophenyl group. These functional groups could influence the compound’s reactivity .Chemical Reactions Analysis
Pyrrole derivatives are involved in various chemical reactions. They can undergo electrophilic substitution reactions, and the carboxylic acid group can participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Mechanism of Action
Target of Action
Compounds with similar structures, such as rilpivirine , are known to target the HIV-1 non-nucleoside reverse transcriptase (RT) inhibitors (NNRTIs)
Mode of Action
Based on its structural similarity to rilpivirine , it may interact with its targets in a similar manner. Rilpivirine, for instance, binds to HIV-1 RT and inhibits the replication of the virus .
Biochemical Pathways
Compounds with similar structures, such as rilpivirine , are known to affect the replication pathway of HIV-1
Pharmacokinetics
Compounds with similar structures, such as rilpivirine , are known to have good oral bioavailability and are metabolized primarily by the liver
Result of Action
Compounds with similar structures, such as rilpivirine , are known to inhibit the replication of HIV-1, thereby reducing the viral load
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-cyanophenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-7-13(14(17)18)10(2)16(9)12-5-3-11(8-15)4-6-12/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSXGNINDOCEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2934022.png)
![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2934023.png)
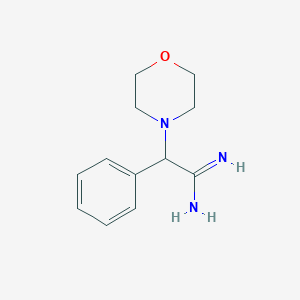
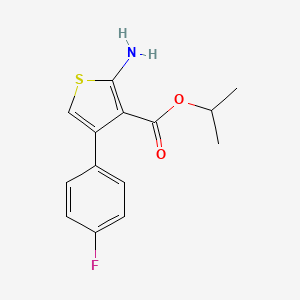

![tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate](/img/structure/B2934031.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide](/img/structure/B2934033.png)
